molecular formula C10H17NO3 B2770958 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2224536-03-0

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one

Cat. No. B2770958
CAS RN: 2224536-03-0
M. Wt: 199.25
InChI Key: NUVLQCBYBKUOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one, also known as MMMP, is a chemical compound used in scientific research. It has a unique structure that makes it useful in various applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in mice. It has also been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one in lab experiments is its unique structure, which allows for specific interactions with target proteins and enzymes. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one. One area of interest is its potential use in combination with other drugs to enhance its anticancer and anti-inflammatory effects. Additionally, researchers may investigate the structure-activity relationship of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one to identify more potent analogs. Finally, 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one may be studied for its potential use in other disease areas, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one involves several steps, including the reaction of 2-bromo-1-(methoxymethyl)-6-methylmorpholine with acryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one.

Scientific Research Applications

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential use in drug discovery and development. It has been found to have anticancer properties and has been tested in several cancer cell lines. 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one has also been investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

1-[2-(methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-10(12)11-5-8(2)14-9(6-11)7-13-3/h4,8-9H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVLQCBYBKUOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)COC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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